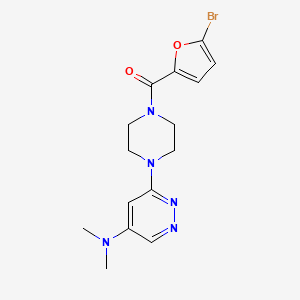

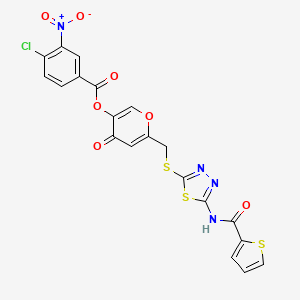

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromo group, a methoxy group, and a benzamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an azide with an alkyne in a process known as a click reaction . This forms the 1,2,3-triazole ring . The bromo and methoxy groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The 1,2,3-triazole ring is aromatic and has a planar structure . The bromo and methoxy groups are likely to be in the para position on the benzene ring due to the directing effects of the amide group .Chemical Reactions Analysis

The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation . The bromo group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents . Generally, the presence of the bromo and methoxy groups could increase the compound’s polarity .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide and related derivatives have been evaluated for their anticancer activities. These compounds have been synthesized through various chemical reactions involving triazoles and analyzed for their efficacy against a panel of cancer cell lines, including non-small cell lung, colon, breast, ovarian, and others. This exploration into triazole derivatives highlights their potential as anticancer agents (Bekircan et al., 2008).

Antibacterial Properties

The isosteric replacement of the terminal amide with 1H-1,2,3-triazole in certain benzamide derivatives, including N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide, has led to the discovery of compounds with enhanced antibacterial activity. These derivatives target the bacterial cell division protein FtsZ, presenting a novel approach to antibacterial agent development and showcasing the versatile applicability of triazole chemistry in addressing antibiotic resistance (Bi et al., 2018).

Interaction Analysis and Drug Design

Investigations into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which include compounds structurally related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide, offer insights into the molecular interactions that underpin the stability and reactivity of these compounds. Such analyses contribute to a deeper understanding of drug design principles, particularly regarding the modulation of drug-receptor interactions through the strategic incorporation of triazole moieties (Ahmed et al., 2020).

Molecular Docking and Anticancer Mechanisms

Further research into benzimidazole derivatives that feature 1,2,4-triazole rings, akin to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide, utilizes molecular docking to elucidate their mechanisms of action as potential anticancer agents. These studies not only reveal the anti-cancer properties of these compounds but also provide a foundation for the development of new therapeutic agents targeting specific molecular pathways involved in cancer progression (Karayel, 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-5-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O2/c1-19-9-2-3-11(13)10(8-9)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQGUPOBJTXAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromo-5-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine dihydrochloride](/img/no-structure.png)

![4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide](/img/structure/B2765934.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765935.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2765945.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)

![N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2765952.png)